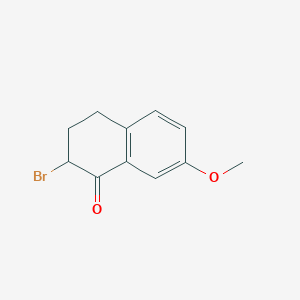
2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structures closely related to 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one often involves the use of bromine-containing reagents and methoxy groups to introduce desired functionalities. For example, the synthesis of 4-bromo-2H-chromenes and 1-bromo-3,4-dihydronaphthalene from corresponding ketones using PBr3 has been described, showcasing a method that could potentially be adapted for the synthesis of our target compound (Gabbutt et al., 1994). Additionally, the Rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids to construct a multi-substituted dihydronaphthalene scaffold presents another synthesis route that may be relevant (Fang, Li, & Tong, 2009).
Molecular Structure Analysis
The molecular structure of compounds like 2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is typically characterized by X-ray crystallography, NMR, and MS analyses. The structural details provide insights into the compound's reactivity and potential interactions with other molecules. For instance, the crystal structure analysis of related compounds can reveal the stereochemistry and conformational preferences, which are crucial for understanding the chemical behavior and reactivity of such molecules (Collins, Fallon, & Skene, 1994).
Wissenschaftliche Forschungsanwendungen
Environmental and Health Implications of Brominated Compounds
- Polybrominated Dibenzo-p-dioxins and Dibenzofurans : These compounds are related to brominated flame retardants and are of concern due to their trace contaminants found in various environments. They are known for inducing hepatic enzymes and causing thymic atrophy in animal models, indicating potential toxicological effects similar to their chlorinated counterparts. The study by Mennear and Lee (1994) discusses the environmental health perspectives of such compounds, highlighting their potential to cause dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).
Biological Activities of Structurally Similar Compounds
- Osthole's Pharmacological Properties : Osthole, bearing a methoxy group, demonstrates a wide range of pharmacological activities, including neuroprotective, osteogenic, and anticancer effects. Its pharmacokinetic profile suggests efficient uptake and utilization in the body, with multiple mechanisms of action proposed, notably through the modulation of cAMP and cGMP levels. This underscores the therapeutic potential of methoxy-substituted compounds in alternative medicine. The comprehensive review by Zhong-rong Zhang et al. (2015) provides insights into osthole's bioactivities and potential as a multitarget alternative medicine (Zhong-rong Zhang et al., 2015).
Potential Applications in Materials Science
- Brominated Flame Retardants : The novel brominated flame retardants (NBFRs) reviewed by Zuiderveen et al. (2020) emphasize the importance of further research on their occurrence, environmental fate, and toxicity. This review suggests the need for optimized analytical methods to include all NBFRs and highlights high concentrations of certain compounds, raising concerns about their environmental impact (Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
2-bromo-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEBCCJXJLNMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2=O)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309895 | |
| Record name | 2-Bromo-7-methoxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
85928-57-0 | |
| Record name | 85928-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-7-methoxy-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-3,4-DIHYDRO-7-METHOXY-1(2H)-NAPHTHALENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


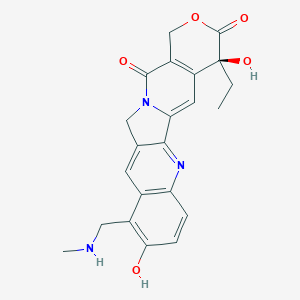
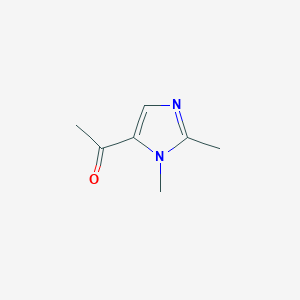

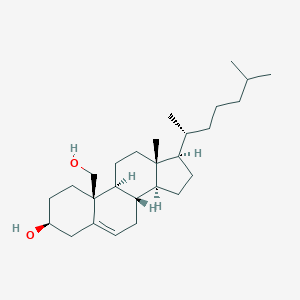
![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)

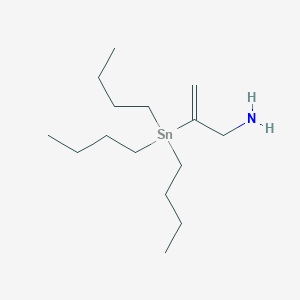
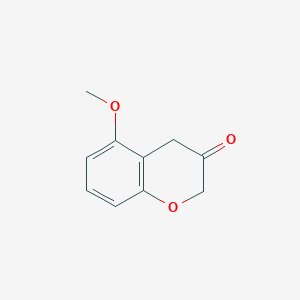


![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

